tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
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Overview
Description
tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate is a synthetic organic compound known for its unique structure and properties. It is characterized by the presence of multiple ether linkages and a tert-butyl ester group. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate typically involves the reaction of a polyether with a tert-butyl ester derivative. One common method includes the esterification of a polyether diol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active polyether moiety, which can then interact with biological molecules. The pathways involved include ester hydrolysis and subsequent interactions with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
- tert-Butyl 1-bromo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
- tert-Butyl 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oate
Uniqueness
tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate is unique due to its specific ester linkage and polyether structure, which provide distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C23H44O11 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H44O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h5H,4,6-21H2,1-3H3 |
InChI Key |
CCKMBYZHLXSZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origin of Product |
United States |
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